N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Positional isomerism SAR specificity Procurement integrity

N-(3-Hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1018136-12-3, molecular formula C₁₄H₁₅NO₄S, molecular weight 293.34 g/mol) is a synthetic sulfonamide derivative characterized by a 2-methoxy-5-methyl-substituted benzenesulfonyl core coupled to a meta-hydroxyaniline moiety. This compound belongs to the N-(hydroxyphenyl)benzenesulfonamide class, which has been explored in multiple therapeutic contexts including lysine-specific demethylase 1 (LSD1) inhibition, carbonic anhydrase inhibition, and antiproliferative screening.

Molecular Formula C14H15NO4S
Molecular Weight 293.34
CAS No. 1018136-12-3
Cat. No. B2547726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
CAS1018136-12-3
Molecular FormulaC14H15NO4S
Molecular Weight293.34
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C14H15NO4S/c1-10-6-7-13(19-2)14(8-10)20(17,18)15-11-4-3-5-12(16)9-11/h3-9,15-16H,1-2H3
InChIKeyFDKHGABCZJDOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1018136-12-3): Structural Identity and Procurement-Relevant Baseline


N-(3-Hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1018136-12-3, molecular formula C₁₄H₁₅NO₄S, molecular weight 293.34 g/mol) is a synthetic sulfonamide derivative characterized by a 2-methoxy-5-methyl-substituted benzenesulfonyl core coupled to a meta-hydroxyaniline moiety . This compound belongs to the N-(hydroxyphenyl)benzenesulfonamide class, which has been explored in multiple therapeutic contexts including lysine-specific demethylase 1 (LSD1) inhibition, carbonic anhydrase inhibition, and antiproliferative screening [1]. It exists as a positional isomer of the more commonly catalogued N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (para-hydroxy regioisomer) , and is listed in over 40 ZINC compound catalogs for virtual screening applications [2]. The meta-hydroxy substitution pattern distinguishes it from para-substituted analogs within the same scaffold family, which may confer differential hydrogen-bonding geometry, target engagement profiles, and physicochemical properties relevant to assay development and structure–activity relationship (SAR) studies [1].

Why Generic Substitution of N-(3-Hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide Fails: Positional Isomerism and SAR Specificity


Within the N-(hydroxyphenyl)benzenesulfonamide class, simple positional isomerism (meta vs. para hydroxyl) profoundly affects both biological activity and physicochemical behavior. In the closely related LSD1 inhibitor series, the N-(3-substituted-phenyl)benzenesulfonamide scaffold was specifically required for reversible enzyme inhibition, with IC₅₀ values spanning 7.5–68 µM depending on aryl substitution pattern [1]. Separately, the tissue-nonspecific alkaline phosphatase (TNAP) inhibitor series demonstrated that the nature of the N-aryl substituent is a critical determinant of potency: quinoline-bearing analogs achieved IC₅₀ values of 0.19–0.65 µM, while pyridine analogs showed reduced activity (IC₅₀ ~1.06 µM), establishing that even minor changes to the N-substituent control target engagement [2]. For the 2-methoxy-5-methylbenzenesulfonamide scaffold specifically, the para-hydroxy regioisomer (N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, CAS 1206119-40-5) is commercially available but represents a distinct chemical entity with different hydrogen-bond donor/acceptor geometry and potentially divergent biological profiles . Substituting one regioisomer for the other without experimental validation therefore risks compromising assay reproducibility, confounding SAR interpretation, and invalidating comparative analyses against published benchmark compounds.

Quantitative Evidence Guide: Differentiating N-(3-Hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide from Structural Analogs


Meta- vs. Para-Hydroxy Regioisomer Differentiation: Why Positional Isomerism Dictates Procurement Specificity

N-(3-Hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1018136-12-3) is the meta-hydroxy regioisomer; its para-hydroxy counterpart, N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1206119-40-5), shares the identical molecular formula (C₁₄H₁₅NO₄S, MW 293.34) but differs in the position of the hydroxyl group on the aniline-derived ring . In the broader N-(hydroxyphenyl)benzenesulfonamide SAR landscape, meta-substitution has been specifically employed in LSD1 inhibitor design programs, where N-(3-substituted-phenyl)benzenesulfonamides demonstrated reversible inhibition with IC₅₀ values between 7.5 and 68 µM, whereas para-substituted variants were not prioritized in the same study series [1]. Physicochemical differences between regioisomers—including hydrogen-bond donor/acceptor geometry, pKₐ of the phenolic -OH, and logP—can alter solubility, permeability, and target binding. The meta-OH orientation presents a distinct hydrogen-bond vector compared to the para-OH, which may affect recognition by enzyme active sites that require precise donor-acceptor spacing [2].

Positional isomerism SAR specificity Procurement integrity

TNAP Inhibitory Activity: Class-Level Comparison with 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide (Compound 19)

In a published TNAP inhibitor optimization study, compound 19—2-methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide, which shares the identical 2-methoxy-5-methylbenzenesulfonyl core with the target compound—exhibited a TNAP IC₅₀ of 0.65 µM (geometric mean; n=4; range 0.50–0.94 µM) in a luminescence-based assay [1]. By comparison, the lead compound 1 (5-bromo-2-methoxy-N-(quinolin-3-yl)benzenesulfonamide) showed a superior IC₅₀ of 0.19 µM (n=43), demonstrating that substituent variation on the benzenesulfonyl ring modulates potency approximately 3.4-fold within the same N-aryl series [1]. Critically, the study established that the N-aryl substituent is a primary determinant of activity: quinoline-bearing analogs were consistently more potent than pyridine analogs (e.g., compound 2: IC₅₀ 1.06 µM), confirming that replacement of the N-quinolin-3-yl group with an N-(3-hydroxyphenyl) group (as in the target compound) represents a distinct chemotype with uncharacterized TNAP activity [1].

Tissue-nonspecific alkaline phosphatase TNAP inhibition Calcification disorders

17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Quantitative Cross-Analog Comparison via BRENDA Database

The BRENDA enzyme database provides IC₅₀ data for a series of N-(3-hydroxyphenyl)benzenesulfonamides against 17β-hydroxysteroid dehydrogenase type 2 (EC 1.1.1.62), enabling direct cross-analog potency comparison within this chemotype [1]. The closely related analog N-(3-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide exhibits an IC₅₀ of 0.0069 µM (6.9 nM), while N-(3-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide achieves an IC₅₀ of 0.0033 µM (3.3 nM), and the unsubstituted parent N-(3-hydroxyphenyl)benzenesulfonamide shows an IC₅₀ of 0.0049 µM (4.9 nM), all measured at pH 7.4 and 37 °C [1]. The target compound differs from these characterized analogs by bearing a single methoxy group at position 2 and a single methyl group at position 5 of the benzenesulfonyl ring—a substitution pattern that is not represented in the BRENDA dataset. This unique substitution architecture allows systematic probing of the additive versus synergistic effects of methoxy and methyl substituents on 17β-HSD2 inhibitory potency, an SAR dimension not addressed by existing data [1].

17β-HSD2 inhibition Steroid metabolism BRENDA enzyme data

Commercial Availability and Screening Library Representation: Differentiating Accessible Chemical Space

The target compound is represented in over 40 ZINC compound catalogs, indicating broad commercial availability from multiple vendors and ready integration into virtual screening workflows in ready-to-dock formats [1]. By contrast, several closely related analogs within the N-(3-hydroxyphenyl)benzenesulfonamide series—including N-(3-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide and N-(3-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide—are primarily accessible through the BRENDA literature reference and may not be commercially stocked as discrete catalog items [2]. The target compound thus offers a pragmatically accessible entry point for exploring the 2-methoxy-5-methyl substitution pattern, enabling procurement-driven SAR studies without the lead time associated with custom synthesis of comparator analogs [1]. However, ChEMBL activity data indicate that no bioactivity has been reported for this compound at concentrations ≤10 µM across annotated targets, positioning it as a screening-grade probe rather than a validated lead [3].

Virtual screening Chemical library diversity Commercial availability

LSD1 Inhibitor Scaffold Context: N-(3-Substituted-Phenyl)benzenesulfonamide Series SAR Positioning

A medicinal chemistry study by Zha et al. (2016) characterized a series of N-(3-substituted-phenyl)benzenesulfonamides as selective and reversible LSD1 inhibitors, reporting IC₅₀ values between 7.5 and 68 µM depending on the nature of the substituent on the N-phenyl ring [1]. This study established that the N-(3-substituted-phenyl) motif is critical for LSD1 inhibitory activity, with compound 2a identified as a representative lead within this chemotype [1]. The target compound—bearing a 3-hydroxyphenyl group on the sulfonamide nitrogen and a 2-methoxy-5-methyl substitution on the benzenesulfonyl ring—represents a specific substitution variant that was not included in the published SAR series. Its structural distinction from the characterized analogs (which featured unsubstituted or halogenated benzenesulfonyl rings) provides an opportunity to extend the LSD1 SAR into the 2-methoxy-5-methylbenzenesulfonamide subspace, where the electron-donating methoxy and methyl groups may modulate the sulfonamide NH acidity (pKₐ) and thereby influence zinc-binding affinity at the LSD1 active site [1][2].

LSD1 inhibition Epigenetic targets Reversible inhibitors

Best-Fit Research and Industrial Application Scenarios for N-(3-Hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide


Regioisomer-Controlled SAR Probe in Epigenetic LSD1 Inhibitor Optimization Programs

Researchers developing reversible LSD1 inhibitors based on the validated N-(3-substituted-phenyl)benzenesulfonamide scaffold [1] can deploy this compound as a procurement-ready probe to evaluate the impact of electron-donating 2-methoxy and 5-methyl substituents on the benzenesulfonyl ring. Because the meta-hydroxyphenyl motif is preserved, any observed changes in LSD1 IC₅₀ relative to the published 7.5–68 µM range can be attributed specifically to benzenesulfonyl electronic modulation, enabling clean SAR interpretation without confounding N-aryl variation.

TNAP Isozyme Selectivity Profiling Using a Structurally Divergent N-Aryl Chemotype

The TNAP inhibitor field has focused predominantly on quinoline- and pyridine-bearing aryl sulfonamides [2]. This compound introduces an N-(3-hydroxyphenyl) chemotype that is absent from the published TNAP SAR landscape. Screening against TNAP, PLAP, and IAP in parallel with compound 19 (2-methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide, TNAP IC₅₀ = 0.65 µM) [2] can reveal whether the hydroxyphenyl motif confers differential isozyme selectivity—a critical parameter for therapeutic development targeting vascular calcification while sparing physiological alkaline phosphatase functions.

17β-HSD2 Inhibitor Lead Discovery via Structure-Based Virtual Screening and Experimental Validation

Given that closely related N-(3-hydroxyphenyl)benzenesulfonamides exhibit potent 17β-HSD2 inhibition (IC₅₀ as low as 3.3 nM) [3], this compound—with its unique 2-methoxy-5-methyl substitution—can be prioritized from ZINC catalogs [4] for docking-based virtual screening against 17β-HSD2 crystal structures (where available) or homology models. Its immediate commercial availability enables rapid follow-up with in vitro enzyme assays to experimentally determine whether the 2-methoxy-5-methyl pattern enhances or diminishes potency relative to the 4-methoxy-2,5-dimethyl and 2,4,5-trimethyl analogs characterized in BRENDA [3].

Physicochemical Property Benchmarking of Meta- vs. Para-Hydroxy Sulfonamide Regioisomers for Preformulation Screening

Pharmaceutical scientists conducting preformulation assessments of sulfonamide-based lead series can use this compound alongside its para-hydroxy regioisomer (CAS 1206119-40-5) to systematically compare regioisomer-dependent properties including aqueous solubility, logP/logD, PAMPA permeability, and microsomal stability. The TNAP inhibitor series demonstrated that benzenesulfonyl substitution significantly impacts both potency and drug-like properties (e.g., PAMPA flux ranging from 7% for compound 19 to 58% for compound 1) [2]; analogous head-to-head regioisomer profiling can inform lead selection and formulation strategy decisions.

Quote Request

Request a Quote for N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.